4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is a chemical compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of a photocatalyst and an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the efficient introduction of the chloro and trifluoromethyl groups. The exact methods can vary depending on the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones under specific conditions.
Reduction: Reduction of the alcohol group to form different derivatives.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Photocatalytic oxidation using titanium dioxide (TiO2) under an oxygen atmosphere.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions include trifluoromethylated aldehydes, ketones, and various substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound can undergo SN1 or SN2 mechanisms depending on the nature of the substituents and reaction conditions . The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the benzyl alcohol structure.
4-(Trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of a chloro group.
4-(Trifluoromethyl)benzyl chloride: Similar structure but with a chlorine atom instead of a chloro group.
Uniqueness
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and trifluoromethyl groups on a benzyl alcohol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields .
Eigenschaften
Molekularformel |
C9H5ClF6O |
---|---|
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H |
InChI-Schlüssel |
XCGVALKARGFJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.